Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C₉H₁₀ClN₁O₂ and a molecular weight of 199.63 g/mol. It is categorized as a nicotinic acid derivative, specifically a chloro-substituted pyridine compound. The structure features a chloro group at the 2-position and a methoxy group at the 4-position of the nicotinic acid framework. This compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical properties.
Research indicates that compounds similar to ethyl 2-chloro-4-methoxynicotinate exhibit various biological activities, including:
Several methods have been documented for synthesizing ethyl 2-chloro-4-methoxynicotinate:
Ethyl 2-chloro-4-methoxynicotinate has several potential applications:
Studies exploring the interactions of ethyl 2-chloro-4-methoxynicotinate with biological systems have indicated its potential effects on:
Ethyl 2-chloro-4-methoxynicotinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl Nicotinate | No halogen substitution | Commonly used in dietary supplements |
| Methyl 2-chloro-4-methoxynicotinate | Methyl instead of ethyl | Potentially different biological activity |
| Ethyl 2-chloronicotinate | Lacks methoxy group | More polar, affecting solubility and reactivity |
| Methyl Nicotinate | Similar base structure | Less reactive due to absence of halogen |
Ethyl 2-chloro-4-methoxynicotinate stands out due to its specific chloro and methoxy substitutions, which influence its reactivity and biological interactions compared to other nicotinic acid derivatives.
Ethyl 2-chloro-4-methoxynicotinate is a pyridine derivative characterized by the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 grams per mole. The compound is systematically designated as ethyl 2-chloro-4-methoxypyridine-3-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic name accurately describes the structural features of the molecule, which consists of a pyridine ring bearing three distinct substituents: a chlorine atom at the 2-position, a methoxy group at the 4-position, and an ethyl carboxylate functionality at the 3-position.
The compound is uniquely identified by the Chemical Abstracts Service registry number 864229-51-6, which serves as its definitive chemical identifier in scientific databases and literature. Additional molecular descriptors include the Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(C=CN=C1Cl)OC, which provides a linear notation for the three-dimensional structure. The topological polar surface area of 48.42 Ångström squared and logarithmic partition coefficient of 1.9203 indicate moderate polarity and lipophilicity characteristics.
Table 1: Chemical Identifiers and Properties of Ethyl 2-Chloro-4-Methoxynicotinate
The structural architecture of ethyl 2-chloro-4-methoxynicotinate incorporates a six-membered aromatic pyridine ring as the central scaffold, with the nitrogen atom providing the heteroatom functionality characteristic of this compound class. The positioning of substituents follows established heterocyclic chemistry principles, where the 2-position chlorine substitution creates an electron-deficient environment adjacent to the nitrogen atom, while the 4-position methoxy group provides electron-donating resonance stabilization. The 3-position ethyl carboxylate group serves as both an electron-withdrawing functionality and a potential site for further chemical transformations in synthetic applications.
The development of ethyl 2-chloro-4-methoxynicotinate as a research compound emerges from the broader historical evolution of pyridine chemistry, which traces its origins to the mid-nineteenth century discoveries in heterocyclic organic chemistry. Pyridine itself was first isolated by Scottish scientist Thomas Anderson in 1849 from the pyrolysis products of animal bones, marking the beginning of systematic investigation into nitrogen-containing aromatic heterocycles. Anderson's nomenclature choice of "pyridine," derived from the Greek word for fire, reflected the compound's discovery through high-temperature decomposition processes and established the foundation for the extensive family of pyridine derivatives that would follow.
The structural elucidation of pyridine occurred through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed the six-membered aromatic ring structure with a nitrogen heteroatom. This fundamental understanding enabled subsequent synthetic developments, including Arthur Rudolf Hantzsch's groundbreaking pyridine synthesis methodology described in 1881. The Hantzsch synthesis employed a systematic approach using beta-keto acids, aldehydes, and ammonia derivatives to construct diversely substituted pyridine rings, establishing synthetic precedents that would influence modern heterocyclic chemistry.
The specific development of chlorinated and methoxylated pyridine derivatives gained momentum throughout the twentieth century as pharmaceutical research expanded the understanding of structure-activity relationships in heterocyclic compounds. Nicotinic acid derivatives, including ethyl 2-chloro-4-methoxynicotinate, represent a specialized subset of pyridine chemistry that emerged from investigations into vitamin B₃ analogues and their biological activities. The historical significance of nicotinic acid, first extracted from liver tissue by biochemist Conrad Elvehjem in 1937, provided the foundational knowledge for understanding how structural modifications to the pyridine-3-carboxylic acid framework could yield compounds with distinct biological and chemical properties.
Contemporary synthetic methodologies for producing ethyl 2-chloro-4-methoxynicotinate reflect the accumulated knowledge of heterocyclic chemistry spanning more than a century and a half of research. The compound represents an evolution from simple pyridine chemistry toward sophisticated pharmaceutical intermediates designed for specific synthetic applications. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry continue to inform modern drug discovery and chemical synthesis strategies.
Ethyl 2-chloro-4-methoxynicotinate has achieved particular prominence as a pharmaceutical intermediate in the synthesis of orexin receptor antagonists, representing a significant advancement in neuropsychiatric drug development. Patent literature documents the compound's utilization in synthesizing 2-pyridyloxy-3-ester-4-ether compounds that function as orexin receptor antagonists, demonstrating its strategic importance in modern pharmaceutical chemistry. The orexin system, comprising orexin A and orexin B neuropeptides produced in the hypothalamus, regulates critical physiological processes including sleep-wake cycles and feeding behavior, making orexin receptor antagonists valuable therapeutic targets.
The synthetic utility of ethyl 2-chloro-4-methoxynicotinate derives from its strategically positioned reactive sites that enable selective chemical transformations essential for pharmaceutical intermediate synthesis. The 2-position chlorine atom provides an electrophilic center suitable for nucleophilic aromatic substitution reactions, while the 4-position methoxy group offers electron-donating stabilization that can influence reaction selectivity and product formation. The ethyl carboxylate functionality at the 3-position serves as a versatile handle for further structural modifications, including hydrolysis, amidation, and other carboxyl-directed transformations commonly employed in pharmaceutical synthesis.
Research applications of ethyl 2-chloro-4-methoxynicotinate extend beyond orexin receptor antagonist synthesis to encompass broader investigations into nicotinic acid derivative chemistry and heterocyclic compound libraries for drug discovery. The compound's availability from multiple commercial sources with purities ranging from 95% to 98% indicates its established role in pharmaceutical research and development programs. Storage recommendations typically specify inert atmosphere conditions at temperatures between 2-8°C, reflecting the compound's stability characteristics and handling requirements for research applications.
Table 2: Commercial Availability and Specifications of Ethyl 2-Chloro-4-Methoxynicotinate
The compound's significance in pharmaceutical intermediate synthesis is further emphasized by its incorporation into patent applications describing novel therapeutic compounds. Specifically, patent documentation demonstrates the substitution of ethyl 2-chloro-4-methoxynicotinate for methyl 2-chloro-4-methoxynicotinate in orexin receptor antagonist synthesis, indicating structure-activity relationship optimization efforts in pharmaceutical development. This substitution pattern suggests that the ethyl ester functionality provides advantageous properties compared to the corresponding methyl ester, potentially including improved solubility, metabolic stability, or synthetic accessibility.
The broader pharmaceutical significance of ethyl 2-chloro-4-methoxynicotinate relates to its role in advancing heterocyclic medicinal chemistry through the systematic exploration of substituted pyridine derivatives. The compound exemplifies how strategic functional group positioning on heterocyclic scaffolds can yield intermediates suitable for complex pharmaceutical synthesis programs. Current research applications encompass neurological and psychiatric therapeutic areas, reflecting the continued importance of pyridine-based compounds in modern drug discovery efforts targeting central nervous system disorders.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ethyl 2-chloro-4-methoxynicotinate through detailed chemical shift assignments. The compound exhibits characteristic resonances consistent with its pyridine ester framework.
¹H Nuclear Magnetic Resonance Assignments
The ethyl ester functionality displays the typical pattern observed for ethyl carboxylates. The ethyl ester methylene protons (-OCH₂CH₃) appear as a quartet in the range of 4.35-4.45 ppm, demonstrating coupling with the adjacent methyl group [2]. The ethyl ester methyl protons (-CH₃) manifest as a triplet at 1.35-1.45 ppm, consistent with three-bond coupling to the methylene protons [2].
The methoxy substituent (-OCH₃) at the 4-position generates a characteristic singlet at 3.85-4.00 ppm, typical for aromatic methoxy groups . This chemical shift range reflects the electron-withdrawing influence of the pyridine ring and the chlorine substituent.
The pyridine ring protons exhibit distinct chemical environments. The H-6 proton, positioned adjacent to the nitrogen atom, appears as a doublet at 8.15-8.25 ppm, demonstrating the typical downfield shift associated with protons ortho to pyridine nitrogen . The H-5 proton, ortho to the methoxy group, resonates as a doublet at 6.75-6.85 ppm, showing the upfield shift characteristic of protons adjacent to electron-donating methoxy substituents .
¹³C Nuclear Magnetic Resonance Assignments
The carbonyl carbon of the ester functionality appears in the range of 163-166 ppm, typical for aromatic ester carbonyls [5]. The pyridine ring carbons span the range of 150-165 ppm, with specific chemical shifts dependent on the substitution pattern and electronic effects of the chlorine and methoxy substituents .
The ethyl ester carbons display characteristic aliphatic signals, with the methylene carbon appearing at 62-64 ppm and the methyl carbon at 14-15 ppm [2]. The methoxy carbon resonates at 55-57 ppm, consistent with aromatic methoxy substituents .
Infrared spectroscopy reveals distinct vibrational modes characteristic of the functional groups present in ethyl 2-chloro-4-methoxynicotinate. The spectroscopic profile follows the established patterns for nicotinic acid esters.
Carbonyl Stretching Vibrations
The ester carbonyl group exhibits a strong absorption band at 1730-1750 cm⁻¹ [6] [7]. This frequency range is characteristic of aromatic ester carbonyls, with the position influenced by the electron-withdrawing nature of the chlorinated pyridine ring. The intensity and position align with the "Rule of Three" pattern typical for ester functional groups [6].
Carbon-Oxygen Stretching Modes
The ester C-O stretching vibrations appear as strong absorptions at 1200-1300 cm⁻¹, representing the asymmetric C-C-O stretch involving the carbonyl carbon [6] [7]. The methoxy C-O stretch manifests as a medium intensity band at 1000-1100 cm⁻¹, characteristic of aromatic methoxy groups [6] [8].
Aromatic and Aliphatic Vibrations
The pyridine ring displays characteristic C=C stretching vibrations at 1580-1600 cm⁻¹ and C=N stretching modes at 1560-1580 cm⁻¹ [9] [8]. Aromatic C-H stretching appears at 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups occurs at 2850-3000 cm⁻¹ [9] [8].
Halogen Vibrations
The C-Cl stretching vibration appears as a medium intensity absorption in the 600-800 cm⁻¹ region, typical for aromatic chlorine substituents [8].
The chromatographic behavior of ethyl 2-chloro-4-methoxynicotinate in reverse-phase systems reflects its moderate polarity and structural characteristics. The compound demonstrates predictable retention patterns across various mobile phase compositions.
Acetonitrile-Water Systems
In acetonitrile-water mobile phases, the compound exhibits retention times that vary inversely with acetonitrile content. At 70:30 acetonitrile:water ratio, retention times of 8-12 minutes are typical [10] [11]. Reducing the acetonitrile content to 60:40 provides retention times of 6-10 minutes, while a 50:50 ratio yields shorter retention times of 4-8 minutes [10] [11].
Methanol-Water Systems
Methanol-water mobile phases generally provide longer retention times compared to acetonitrile systems. A 70:30 methanol:water ratio typically yields retention times of 10-15 minutes, while a 60:40 ratio provides 8-12 minutes [10] [11]. The increased retention reflects the different solvation characteristics of methanol compared to acetonitrile.
Optimization Considerations
The compound shows good chromatographic behavior with moderate polarity providing adequate separation from potential impurities. Buffer systems at pH 4.7 have been successfully employed for similar nicotinic acid derivatives [10]. Temperature control at 40°C enhances reproducibility and peak shape [10] [12].
Thin layer chromatography provides rapid assessment of compound polarity and purity through Rf value determination across various solvent systems.
Non-Polar to Medium Polarity Systems
In hexane:ethyl acetate systems, the compound demonstrates increasing mobility with increasing ethyl acetate content. Hexane:ethyl acetate (9:1) provides Rf values of 0.15-0.25, while increasing to 8:2 yields Rf values of 0.25-0.35 [13] [14]. Further increases to 7:3 and 6:4 ratios provide Rf values of 0.35-0.50 and 0.50-0.70, respectively [13] [14].
Polar Solvent Systems
Dichloromethane:methanol systems provide higher Rf values due to increased polarity. A 95:5 ratio yields Rf values of 0.60-0.75, while increasing methanol content to 10% provides Rf values of 0.75-0.85 [13] [14]. These values fall within the optimal range of 0.2-0.8 for meaningful chromatographic analysis [13].
Visualization and Detection
The compound can be visualized under ultraviolet light at 254 nm due to the aromatic pyridine chromophore [13] [14]. Additional visualization methods may include iodine vapor or phosphomolybdic acid staining for enhanced detection [13].
Thermal analysis provides critical information regarding the stability and degradation behavior of ethyl 2-chloro-4-methoxynicotinate under elevated temperature conditions.
Differential Scanning Calorimetry Analysis
The compound exhibits a melting point in the range of 60-80°C, typical for nicotinic acid ester derivatives [16]. This melting transition appears as an endothermic peak in differential scanning calorimetry analysis. The decomposition onset occurs at 180-220°C, indicating reasonable thermal stability for synthetic and analytical procedures .
Thermogravimetric Analysis Profile
Thermogravimetric analysis reveals a multi-stage decomposition pattern. Initial mass loss (5%) begins at 150-180°C, representing the onset of thermal degradation [18]. Significant mass loss (10%) occurs at 180-220°C, coinciding with the decomposition onset observed in differential scanning calorimetry [18]. Complete thermal decomposition occurs in the range of 300-400°C, resulting in complete mass loss [18].
Stability Considerations
The compound demonstrates thermal stability up to approximately 150°C, making it suitable for most synthetic transformations and purification procedures . The degradation pattern suggests initial loss of the ethyl ester group, followed by decomposition of the pyridine ring system [18] [16].
The crystallization behavior of ethyl 2-chloro-4-methoxynicotinate from the melt provides insights into its solid-state properties and polymorphic potential.
Crystallization Kinetics
Melt crystallization occurs readily upon cooling from the molten state. The compound typically crystallizes as needle-like crystals, characteristic of nicotinic acid derivatives [19] [20]. Crystallization kinetics are influenced by cooling rate and presence of nucleation sites [19] [20].
Polymorphic Considerations
While specific polymorphic forms have not been extensively characterized for this compound, related nicotinic acid esters demonstrate potential for multiple crystalline forms [19] [21]. The compound shows monotropic relationships typical of organic esters, with transformation to the most stable form upon heating [19] [21].
Recrystallization Behavior
The compound recrystallizes efficiently from appropriate solvent systems. Ethyl acetate and dichloromethane provide suitable recrystallization media, yielding crystals suitable for analytical characterization [19] [20]. The crystallization process can be monitored using polarized light microscopy to assess crystal quality and polymorphic form [19] [21].
Phase Stability